3-Chloro-3'-methylbenzhydrol
Overview
Description
3-Chloro-3’-methylbenzhydrol: is an organic compound with the molecular formula C14H13ClO and a molecular weight of 232.71 g/mol . It is a derivative of benzhydrol, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 3’-position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-3’-methylbenzhydrol can be synthesized through various methods. One common approach involves the reduction of 3-chloro-3’-methylbenzophenone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 3-chloro-3’-methylbenzhydrol may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce 3-chloro-3’-methylbenzophenone to 3-chloro-3’-methylbenzhydrol under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloro-3’-methylbenzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 3-chloro-3’-methylbenzyl alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) under reflux conditions.
Major Products:
Oxidation: 3-Chloro-3’-methylbenzophenone.
Reduction: 3-Chloro-3’-methylbenzyl alcohol.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3’-methylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research on 3-chloro-3’-methylbenzhydrol includes its potential use in developing new therapeutic agents due to its structural similarity to biologically active compounds.
Industry: It serves as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-Chlorobenzhydrol: Lacks the methyl group at the 3’-position, resulting in different chemical and biological properties.
3-Methylbenzhydrol: Lacks the chlorine atom at the 3-position, affecting its reactivity and applications.
Uniqueness: 3-Chloro-3’-methylbenzhydrol is unique due to the combined presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its utility in various research and industrial applications compared to its unsubstituted or singly substituted analogs .
Properties
IUPAC Name |
(3-chlorophenyl)-(3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRHWCMKYOWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373991 | |
Record name | 3-Chloro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-72-1 | |
Record name | 3-Chloro-α-(3-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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